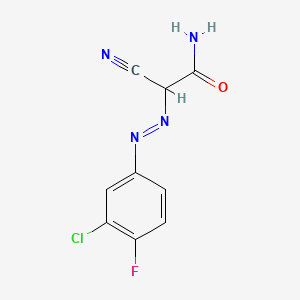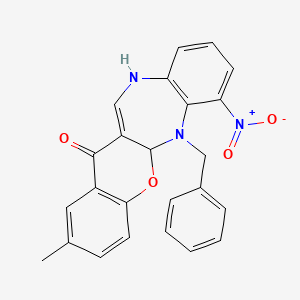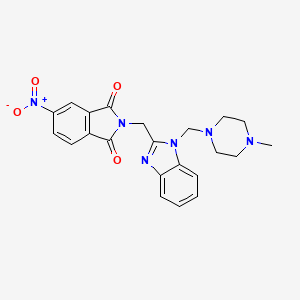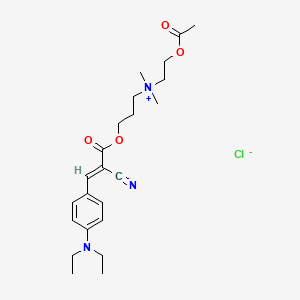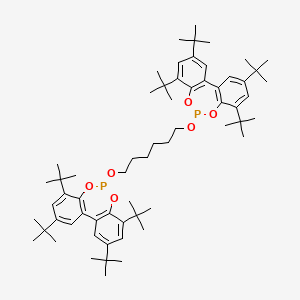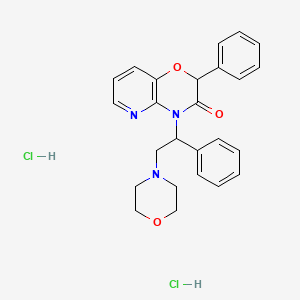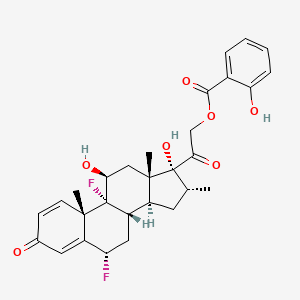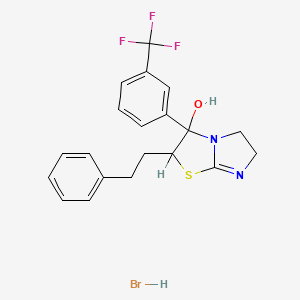
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-2-(2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-2-(2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might include:
Starting Materials: Appropriate phenyl and trifluoromethyl-substituted precursors.
Cyclization Reaction: Using a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reaction Conditions: Elevated temperatures (100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Imidazo[2,1-b]thiazoles, including this compound, have been studied for various applications:
Chemistry: As intermediates in organic synthesis.
Biology: Potential use as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of imidazo[2,1-b]thiazoles typically involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activities.
Thiazolo[3,2-a]benzimidazoles: Studied for their medicinal properties.
Benzothiazoles: Widely used in medicinal chemistry.
Uniqueness
The unique structural features of imidazo[2,1-b]thiazol-3-ol, 2,3,5,6-tetrahydro-2-(2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)-, monohydrobromide, such as the trifluoromethyl and phenylethyl substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
86346-84-1 |
|---|---|
分子式 |
C20H20BrF3N2OS |
分子量 |
473.4 g/mol |
IUPAC名 |
2-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide |
InChI |
InChI=1S/C20H19F3N2OS.BrH/c21-20(22,23)16-8-4-7-15(13-16)19(26)17(27-18-24-11-12-25(18)19)10-9-14-5-2-1-3-6-14;/h1-8,13,17,26H,9-12H2;1H |
InChIキー |
RYUJVRUWWVITCS-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=N1)SC(C2(C3=CC(=CC=C3)C(F)(F)F)O)CCC4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)


